2-Methoxyethane-1-sulfinyl chloride
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Overview
Description
2-Methoxyethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C3H7ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfinyl chloride group attached to a methoxyethane backbone. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethane-1-sulfinyl chloride can be synthesized through the reaction of methoxyethanol with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride group. The general reaction is as follows: [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{SOCl} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfinyl or sulfide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., ethanol) are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Produces sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation: Forms sulfonyl chlorides or sulfonic acids.
Reduction: Yields sulfinyl or sulfide compounds.
Scientific Research Applications
2-Methoxyethane-1-sulfinyl chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the sulfinyl chloride to form sulfonyl derivatives. The pathways involved typically include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanesulfonyl chloride
- 2-Chloroethanesulfonyl chloride
- Cyclohexanesulfonyl chloride
- 3-Chloropropanesulfonyl chloride
Uniqueness
2-Methoxyethane-1-sulfinyl chloride is unique due to its methoxyethane backbone, which imparts specific reactivity and solubility properties. Compared to other sulfonyl chlorides, it offers distinct advantages in terms of reaction selectivity and the ability to form specific sulfonyl derivatives.
Properties
IUPAC Name |
2-methoxyethanesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-6-2-3-7(4)5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQEPBIDOAYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860088-32-9 |
Source
|
Record name | 2-methoxyethane-1-sulfinyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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